cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a cyclohexanecarbonyl group, a nitro group, and a nitromethyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be attached through Friedel-Crafts acylation using cyclohexanecarbonyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via a nucleophilic substitution reaction using nitromethane and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitromethane, suitable base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving isoquinoline derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The nitro and nitromethyl groups could play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the nitro and nitromethyl groups, making it less reactive.
7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE: Lacks the cyclohexanecarbonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is unique due to the presence of both the cyclohexanecarbonyl and nitromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
cyclohexyl-[7-nitro-1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C17H21N3O5/c21-17(13-4-2-1-3-5-13)18-9-8-12-6-7-14(20(24)25)10-15(12)16(18)11-19(22)23/h6-7,10,13,16H,1-5,8-9,11H2 |
InChI Key |
NHQYQCDDWVCHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=C(C2C[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.